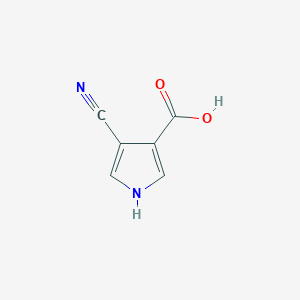

4-cyano-1H-pyrrole-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H4N2O2 |

|---|---|

Molecular Weight |

136.11 g/mol |

IUPAC Name |

4-cyano-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C6H4N2O2/c7-1-4-2-8-3-5(4)6(9)10/h2-3,8H,(H,9,10) |

InChI Key |

HFPJMFZGCLRSGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN1)C(=O)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position of substituents significantly influences reactivity and applications. Key comparisons include:

3-Bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-3-carboxylic acid (BCCPCA)

- Structure: Bromine at position 3, 4-cyano, and a 4-chlorophenyl group at position 3.

- Stability: Rapid degradation in seawater (3 h at 25°C; 15 h at 10°C) due to hydrolytic susceptibility of the cyano and bromine groups .

5-Cyano-4-Methyl-1H-Pyrrole-3-Carboxylic Acid

- Structure: Methyl group at position 4, cyano at position 4.

- Molecular weight: 150.13 g/mol .

- Synthesis : Typically in stock commercially, suggesting robust synthetic routes.

4-Fluoro-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid

Functional Group Modifications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4-cyano-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multicomponent reactions or functionalization of pre-existing pyrrole scaffolds. Key steps include:

- Cyano group introduction : Use of nitrile precursors (e.g., trimethylsilyl cyanide) under acidic conditions .

- Carboxylic acid formation : Hydrolysis of ester intermediates using aqueous NaOH or HCl at 60–80°C .

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts for regioselective substitutions .

- Monitoring : Reaction progress should be tracked via TLC or HPLC to optimize yields (typically 60–85%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for pyrrole ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (broad signal, δ 10–12 ppm) .

- ¹³C NMR : Cyano group resonance at δ 110–120 ppm; carboxylic acid carbon at δ 165–175 ppm .

- Mass spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks, with exact mass matching theoretical molecular weight (e.g., C₆H₄N₂O₂: 152.03 g/mol) .

- X-ray crystallography : Resolves planarity of the pyrrole ring and dihedral angles between functional groups .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The cyano group directs electrophilic substitution to the α-position of the pyrrole ring.

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (80°C) to functionalize the β-position, leveraging the cyano group’s meta-directing effects .

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy; DFT calculations predict charge distribution and regioselectivity .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., antimicrobial IC₅₀) across multiple cell lines to rule out false positives .

- SAR analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) using molecular docking to identify key binding interactions .

- Metabolite profiling : LC-MS/MS detects degradation products that may interfere with activity measurements .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., with COX-2 or kinases) using AMBER or GROMACS .

- QSAR models : Train datasets on IC₅₀ values to predict bioactivity of novel derivatives .

- Solubility prediction : Use COSMO-RS to assess aqueous solubility, critical for in vivo applications .

Data Analysis and Experimental Design

Q. How to interpret conflicting NMR and X-ray data for polymorphs of this compound?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting .

- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data to confirm polymorphism .

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.